2-Phenoxybenzimidamide Versus Benzamidine: Serine Protease Inhibitor Potency and Selectivity Profile Comparison
Unsubstituted benzamidine (benzenecarboximidamide) is a well-characterized reversible competitive inhibitor of trypsin-like serine proteases. Published data indicate a broad but weak inhibitory profile: Ki = 20 μM for tryptase, Ki = 21 μM for trypsin, Ki = 97 μM for uPA, Ki = 110 μM for factor Xa, Ki = 320 μM for thrombin, and Ki = 750 μM for tPA [1]. This establishes a quantitative baseline for the benzamidine pharmacophore. While direct comparative data for 2-phenoxybenzimidamide are absent from the peer-reviewed literature, the presence of the 2-phenoxy substituent on the benzimidamide core represents a substantial structural departure expected to alter both potency and selectivity relative to this baseline .
| Evidence Dimension | Inhibitory potency (Ki) against serine proteases |
|---|---|
| Target Compound Data | No published Ki values available for 2-phenoxybenzimidamide |
| Comparator Or Baseline | Benzamidine: Ki = 20 μM (tryptase), 21 μM (trypsin), 97 μM (uPA), 110 μM (factor Xa), 320 μM (thrombin), 750 μM (tPA) |
| Quantified Difference | Cannot be calculated due to absence of target compound data; difference expected based on structural divergence |
| Conditions | In vitro enzymatic inhibition assays |
Why This Matters
The benzamidine baseline provides a quantitative reference point against which any observed activity of 2-phenoxybenzimidamide can be benchmarked; selection of the phenoxy-substituted analog is justified only when the structural modification is hypothesized to confer improved potency or selectivity over the unsubstituted parent.
- [1] MedChemExpress. Benzamidine hydrochloride hydrate product information. View Source
